molecular formula C25H36N4O9 B13352899 4-((17-Amino-3,6,9,12,15-pentaoxaheptadecyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

4-((17-Amino-3,6,9,12,15-pentaoxaheptadecyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Katalognummer: B13352899
Molekulargewicht: 536.6 g/mol
InChI-Schlüssel: WOMXWTQVVYZIRN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-((17-Amino-3,6,9,12,15-pentaoxaheptadecyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione is a heterobifunctional compound designed for use in proteolysis-targeting chimeras (PROTACs). Its structure features:

  • Isoindoline-1,3-dione core: Modified at the 2-position with a 2,6-dioxopiperidin-3-yl group, a hallmark of cereblon (CRBN)-binding pharmacophores critical for recruiting E3 ubiquitin ligases .
  • PEG-based linker: The 17-amino-3,6,9,12,15-pentaoxaheptadecyl chain provides hydrophilicity and flexibility, optimizing spatial alignment between target proteins and the E3 ligase .
  • Amine terminus: Enables conjugation to target-binding ligands (e.g., kinase inhibitors) via carbamate or amide linkages .

Synthetic routes typically involve coupling 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione with PEGylated amines under DIPEA/HATU activation, yielding 12–46% after prep-HPLC purification . Analytical characterization includes 1H NMR (δ 3.35–3.74 ppm for PEG protons, δ 5.05 ppm for dioxopiperidinyl protons) and LCMS (e.g., [M+Na+] = 659.30) .

Eigenschaften

Molekularformel

C25H36N4O9

Molekulargewicht

536.6 g/mol

IUPAC-Name

4-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione

InChI

InChI=1S/C25H36N4O9/c26-6-8-34-10-12-36-14-16-38-17-15-37-13-11-35-9-7-27-19-3-1-2-18-22(19)25(33)29(24(18)32)20-4-5-21(30)28-23(20)31/h1-3,20,27H,4-17,26H2,(H,28,30,31)

InChI-Schlüssel

WOMXWTQVVYZIRN-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCN

Herkunft des Produkts

United States

Biologische Aktivität

The compound 4-((17-Amino-3,6,9,12,15-pentaoxaheptadecyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (CAS No. 2139329-71-6) is a complex organic molecule characterized by its unique structural features that include an isoindoline core and a long polyether chain. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development.

Chemical Structure and Properties

The molecular formula of this compound is C25H36N4O9C_{25}H_{36}N_{4}O_{9}, with a molar mass of approximately 536.57 g/mol. The structure includes:

  • An isoindoline-1,3-dione moiety, which is known for various biological activities.
  • A long pentaoxaheptadecyl chain that may influence its solubility and interaction with biological membranes.

Biological Activity Overview

Research into the biological activity of this compound has highlighted several key areas:

1. Antimicrobial Activity

Studies have indicated that derivatives of isoindoline compounds exhibit significant antimicrobial properties. For instance, similar compounds have been tested against various bacterial strains and fungi, showing notable inhibition rates. The antimicrobial activity can be attributed to the structural features that allow for interaction with microbial cell membranes or essential metabolic pathways.

2. Cyclooxygenase Inhibition

Molecular docking studies have demonstrated that isoindole derivatives can interact effectively with cyclooxygenase (COX) enzymes. Specifically:

  • Compounds derived from isoindoline structures have shown potential as selective COX-2 inhibitors.
  • Inhibition studies revealed that certain derivatives exhibited greater selectivity towards COX-2 compared to COX-1, which is crucial for developing anti-inflammatory drugs with fewer side effects.

The proposed mechanism of action involves:

  • Binding to the active site of COX enzymes through hydrogen bonding and hydrophobic interactions.
  • The isoindoline moiety participates in π-stacking interactions with amino acid residues in the enzyme's active site, enhancing binding affinity.

Case Studies and Research Findings

Several studies have explored the biological activities of compounds structurally related to 4-((17-Amino-3,6,9,12,15-pentaoxaheptadecyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione :

StudyCompound TestedBiological ActivityKey Findings
Various Isoindole DerivativesCOX InhibitionSome compounds showed higher selectivity for COX-2 than meloxicam.
Phthalimide DerivativesAntimicrobialShowed significant antibacterial activity against Gram-negative bacteria.
Related Isoindole CompoundsAntimicrobialActive against various bacterial strains with varying degrees of efficacy.

Vergleich Mit ähnlichen Verbindungen

Solubility and Stability

  • PEG17-containing compounds : Exhibit superior aqueous solubility (>10 mg/mL in PBS) due to the hydrophilic PEG chain, whereas alkyl-spacer analogues (e.g., C6 or C3) require DMSO or TFA salts for dissolution .
  • N-methylation (15b): Reduces hydrogen-bonding capacity, enhancing plasma stability but lowering CRBN-binding affinity compared to non-methylated analogues .

PROTAC Efficacy

  • MS4077 vs. Parent Compound : MS4077 (IC50 = 3 nM for ALK degradation) outperforms shorter-linker variants due to optimal ternary complex formation .
  • PEG Length : PEG17 (as in the query compound) balances solubility and steric flexibility, whereas PEG4 (e.g., 12c in ) compromises degradation efficiency by 50% in cellular assays.

Vorbereitungsmethoden

Synthesis of Precursors

  • Pomalidomide Analogs:
    • Thalidomide derivatives are used as precursors. Specifically, fluoro-substituted thalidomide (11a ) and its N-methyl analog (11b ) react with mono-Boc protected diamines (12 and 13 ) via nucleophilic aromatic substitution. This is followed by Boc deprotection to yield the linker-attached pomalidomide analogs 14 and 15 .

General Procedure for Azide Intermediate

  • 4-((17-azido-3,6,9,12,15-pentaoxaheptadecyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione can be synthesized from its corresponding TFA salt.
  • The crude product is purified using prep-HPLC with acetonitrile in water as the eluent.

Example Synthesis of a Related Compound

Synthesis of Compound 16

  • Compound 9 is reacted with iodoethane and potassium carbonate (K2CO3) according to established literature procedures to produce Compound 16 .

Convergent Synthesis for ALK Degraders

  • Ceritinib's piperidinyl nitrogen is alkylated with bromoacetate to form intermediate 10 , which contains the ALK binding moiety. Amide coupling of 14 or 15 with 10 yields the desired compounds 58 .

Q & A

Q. 1.1. How can researchers optimize the synthetic route for 4-((17-amino-3,6,9,12,15-pentaoxaheptadecyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione?

Methodological Answer: The synthesis of polyether-linked isoindoline-dione derivatives often involves multi-step reactions with careful control of reagents and conditions. For example, substituting triethylamine with imidazole in analogous reactions (e.g., for 4-amino-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione) can yield higher purity (92% vs. 85%) by reducing side reactions . Key steps include:

  • Use of polar aprotic solvents (e.g., acetonitrile) to enhance solubility of intermediates.
  • Sequential coupling of polyethylene glycol (PEG) chains via nucleophilic substitution under reflux, monitored by TLC or HPLC.
  • Final purification via column chromatography with gradient elution (e.g., ethyl acetate/methanol).

Q. Table 1: Reaction Optimization for Analogous Compounds

ReagentSolventCatalystYieldPurityReference
TriethylamineDMFNone85%90%
ImidazoleDCMNone92%95%

Q. 1.2. What spectroscopic techniques are critical for characterizing this compound’s structure and purity?

Methodological Answer: A combination of spectral methods is required:

  • IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1700–1750 cm⁻¹ for isoindoline-dione and piperidin-2,6-dione moieties .
  • ¹H/¹³C NMR : Identify PEG chain protons (δ 3.5–3.7 ppm for ether -CH₂-O-) and piperidine-dione NH protons (δ 6.5–7.0 ppm). Assign quaternary carbons via DEPT-135 .
  • Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ for C₃₄H₄₉N₅O₁₁: calc. 722.35) .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in reaction yields when scaling up synthesis?

Methodological Answer: Discrepancies in yield often arise from kinetic vs. thermodynamic control. For example, Example 15 (92% yield) used imidazole in acetic acid, while Example 16 (85%) omitted acetic acid, altering protonation states of intermediates . Strategies include:

  • DoE (Design of Experiments) : Systematically vary pH, solvent polarity, and temperature.
  • In-situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation.
  • Computational Modeling : Apply DFT calculations to predict optimal transition states for PEG coupling .

Q. 2.2. What methodologies are suitable for analyzing polymorphic forms of this compound?

Methodological Answer: Polymorph screening is critical for reproducibility in biological assays. Techniques include:

  • X-ray Diffraction (XRD) : Compare diffraction patterns (e.g., 2θ angles) to identify crystalline vs. amorphous phases .
  • Differential Scanning Calorimetry (DSC) : Detect melting point variations (e.g., Form A: 215°C; Form B: 228°C) .
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, which impacts stability in aqueous buffers .

Q. Table 2: Polymorph Characterization Data (Hypothetical)

PolymorphMelting Point (°C)XRD Peaks (2θ)Stability (25°C)
Form A21512.5°, 18.7°>6 months
Form B22814.2°, 20.1°>12 months

Q. 2.3. How should researchers design in vitro vs. in vivo studies to evaluate bioactivity?

Methodological Answer: The PEG chain influences solubility and pharmacokinetics:

  • In Vitro :
    • Use PBS (pH 7.4) with 0.1% Tween-80 to enhance solubility.
    • Test cytotoxicity via MTT assay (IC₅₀) in cancer cell lines (e.g., HCT-116) .
  • In Vivo :
    • Administer via intraperitoneal injection (5–10 mg/kg in DMSO/saline).
    • Monitor plasma half-life using LC-MS/MS, leveraging the PEG chain’s extended circulation time .

Q. 2.4. How can theoretical frameworks guide mechanistic studies of this compound’s biological targets?

Methodological Answer: Link hypotheses to established theories:

  • Proteasome Inhibition : The 2,6-dioxopiperidin-3-yl group is a known cereblon (CRBN) binder in immunomodulatory drugs. Use SPR (Surface Plasmon Resonance) to measure CRBN binding affinity .
  • Structure-Activity Relationships (SAR) : Compare analogs with varying PEG lengths to optimize target engagement vs. toxicity .

Methodological Rigor and Reproducibility

Q. 3.1. What steps ensure reproducibility in spectral data interpretation?

Methodological Answer:

  • Reference Standards : Use commercial CRMs (Certified Reference Materials) for NMR (e.g., TMS) and MS calibration.
  • Blinded Analysis : Have independent researchers assign peaks to reduce bias .
  • Open Data : Share raw spectral files (e.g., .JCAMP-DX) in repositories like Zenodo .

Q. 3.2. How can researchers validate contradictory findings in biological assays?

Methodological Answer:

  • Orthogonal Assays : Confirm anti-proliferative effects via both MTT and clonogenic assays.
  • Genetic Knockdown : Use siRNA to silence CRBN and assess rescue of phenotype .
  • Meta-Analysis : Compare results across labs using standardized protocols (e.g., NIH Rigor Guidelines) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.